molecular formula C6H7BrN2 B1280531 2-Bromo-3-methylpyridin-4-amine CAS No. 79055-61-1

2-Bromo-3-methylpyridin-4-amine

Cat. No. B1280531
CAS RN: 79055-61-1
M. Wt: 187.04 g/mol
InChI Key: NYMGGRYETCRBSP-UHFFFAOYSA-N
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Description

2-Bromo-3-methylpyridin-4-amine is a chemical compound that is part of the pyridine family, which is a class of compounds with a heterocyclic aromatic ring structure. This compound is characterized by the presence of a bromine atom and a methyl group attached to the pyridine ring, as well as an amine group. It serves as an important intermediate in pharmaceutical and chemical synthesis due to its reactivity and structural features.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multistep reactions, including halogenation, amination, and sometimes complex multicomponent chemistry. For instance, 2-bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent reactions due to its stability and synthetic efficiency, which may suggest similar utility for 2-bromo-3-methylpyridin-4-amine . Additionally, the synthesis of 2-amino-6-bromopyridine from 2-amino-6-methylpyridine through a series of reactions including diazotization and bromination indicates a potential pathway for synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their reactivity and interaction with other molecules. For example, the crystal structure of a 2-(aminomethylene)-2H,3H-1-benzothiophene-3-one derivative was determined by X-ray crystallography, which is a common technique for analyzing the structure of pyridine derivatives . The structure of 2-bromo-3-methylpyridin-4-amine would likely be analyzed similarly to understand its reactivity and potential as a ligand or intermediate.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including amination, which is a key transformation for introducing amine functionalities. The amination of dibromopyridines with potassium amide in liquid ammonia has been studied, leading to diaminopyridines or mixtures of compounds . This suggests that 2-bromo-3-methylpyridin-4-amine could also participate in similar amination reactions. Additionally, the reactivity of bromine atoms in brominated pyridines towards ammonia has been discussed, which is relevant for understanding the chemical behavior of brominated aminopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyridine ring. For instance, the synthesis and crystal structure of a Schiff base compound related to pyridine derivatives demonstrate the impact of substituents on the molecular conformation and potential biological activity . These properties are essential for the practical application of 2-bromo-3-methylpyridin-4-amine in various chemical and pharmaceutical processes.

Scientific Research Applications

Synthesis of Novel Derivatives

2-Bromo-3-methylpyridin-4-amine is utilized in the synthesis of new pyridine-based derivatives through the Suzuki cross-coupling reaction. These derivatives demonstrate potential as chiral dopants for liquid crystals and exhibit various biological activities such as anti-thrombolytic, biofilm inhibition, and haemolytic activities. The most notable compounds synthesized showed significant inhibition against clot formation in human blood and potent antibacterial properties against Escherichia coli (Ahmad et al., 2017).

Mechanistic Insights into Palladium-Catalyzed Reactions

In another study, 4-methylpyridin-2-amine, a related compound, was reacted with 3-bromothiophene-2-carbaldehyde to form a Schiff base, which further underwent Suzuki coupling reactions. The study provided valuable mechanistic insights into the palladium-catalyzed hydrolysis of imines, contributing to the understanding of complex chemical reactions (Ahmad et al., 2019).

Aminations and Structural Characterizations

Amination reactions involving various bromopyridine derivatives, including compounds similar to 2-Bromo-3-methylpyridin-4-amine, have been extensively studied. These reactions lead to the formation of amino compounds and diaminopyridines, providing insights into the structural characterizations and possible intermediates in these chemical reactions (Martens & Hertog, 2010).

Intercalation into α-Titanium Hydrogen Phosphate

Aromatic amines, including 2-amino-4-methylpyridine, a compound structurally related to 2-Bromo-3-methylpyridin-4-amine, have been intercalated into α-titanium hydrogen phosphate. This research highlights the potential of these amines in expanding the interlamellar distance of titanium hydrogen phosphate, which can be significant in material science applications (Nunes & Airoldi, 1999).

Palladium-Catalyzed Selective Aminations

Selective aminations catalyzed by palladium complexes using bromopyridine derivatives have been demonstrated, yielding high yields and excellent chemoselectivity. These findings are crucial in developing efficient methods for the synthesis of aminopyridines (Ji et al., 2003).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound has potential applications in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions . These derivatives could potentially serve as chiral dopants for liquid crystals . Additionally, some of these derivatives have shown promising biological activities, such as anti-thrombolytic and biofilm inhibition activities .

properties

IUPAC Name

2-bromo-3-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMGGRYETCRBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505453
Record name 2-Bromo-3-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylpyridin-4-amine

CAS RN

79055-61-1
Record name 2-Bromo-3-methyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79055-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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